Ethyl 4-[(dec-9-en-1-yl)oxy]benzoate
Description
Properties
CAS No. |
142580-79-8 |
|---|---|
Molecular Formula |
C19H28O3 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
ethyl 4-dec-9-enoxybenzoate |
InChI |
InChI=1S/C19H28O3/c1-3-5-6-7-8-9-10-11-16-22-18-14-12-17(13-15-18)19(20)21-4-2/h3,12-15H,1,4-11,16H2,2H3 |
InChI Key |
DIIVMJNPKUUUBM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCCCCCCCC=C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and General Procedure
The Williamson ether synthesis involves an SN2 nucleophilic substitution between an alkoxide (derived from ethyl 4-hydroxybenzoate) and a primary alkyl halide (dec-9-en-1-yl bromide or iodide).
Stepwise Protocol:
- Deprotonation of Ethyl 4-Hydroxybenzoate:
- Alkylation with Dec-9-en-1-yl Halide:
Key Considerations:
Optimized Reaction Conditions
Experimental data from analogous systems (e.g., ethyl 4-[(allyl)oxy]benzoate) reveal critical parameters for scalability:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Base | K2CO3 | 85–92% (vs. 70% with NaOH) |
| Solvent | Acetone | 90% conversion in 12 h |
| Temperature | 60°C | Minimizes side reactions (e.g., elimination) |
| Molar Ratio (Alkyl Halide:Benzoate) | 1.1:1 | Prevents di-alkylation |
Alternative Synthetic Routes
Silver Oxide-Mediated Etherification
A modified Williamson approach employs Ag2O to bypass alkoxide pre-formation:
Solid Acid Catalysis (Industrial Relevance)
Patent data (CN104311414A) highlights modified clay catalysts for ester-ether couplings:
- Conditions: Ethyl 4-hydroxybenzoate + dec-9-en-1-ol + modified clay (0.2 wt%) + toluene, reflux with water removal.
- Advantage: Eliminates halide waste, achieving >99% conversion.
Challenges and Mitigation Strategies
Competing Elimination Reactions
Secondary or tertiary alkyl halides favor elimination (E2), but dec-9-en-1-yl’s primary structure minimizes this risk.
Steric and Electronic Effects
- Para-Substitution: The ethyl ester’s para position ensures minimal steric hindrance during alkoxide attack.
- Solvent Polarity: High dielectric constants (e.g., DMF, ε=36.7) stabilize transition states, accelerating SN2 kinetics.
Analytical Validation and Characterization
Successful syntheses are confirmed via:
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-[(dec-9-en-1-yl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The dec-9-en-1-yl group can be oxidized to form corresponding epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated sulfuric acid and nitric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the benzoate moiety.
Scientific Research Applications
Ethyl 4-[(dec-9-en-1-yl)oxy]benzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a building block for the preparation of polymers and other materials.
Industry: Utilized in the formulation of specialty chemicals, such as surfactants and lubricants, due to its unique structural features.
Mechanism of Action
The mechanism of action of ethyl 4-[(dec-9-en-1-yl)oxy]benzoate is primarily determined by its functional groups. The ester group can undergo hydrolysis in the presence of esterases, leading to the formation of the corresponding alcohol and acid. The dec-9-en-1-yl group can participate in various chemical reactions, such as oxidation and substitution, which can further modify the compound’s properties and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate (OAM2)
Structural Differences :
Functional Comparison :
Key Insight: The absence of an amide group in this compound likely reduces its gelation efficiency compared to OAM2, but the unsaturated chain may improve solubility in nonpolar solvents.
Ethyl 4-(Dimethylamino)benzoate
Structural Differences :
- Features a dimethylamino (-N(CH₃)₂) substituent instead of an aliphatic ether chain.
- The amino group enhances electron-donating capacity, increasing reactivity in photopolymerization .
Functional Comparison :
Key Insight: The dimethylamino group significantly boosts reactivity in polymerization, a trait absent in the target compound. However, the unsaturated chain in this compound may confer better thermal flexibility.
Pyridazine/Isoxazole-Substituted Benzoates (I-6230, I-6232, etc.)
Structural Differences :
Functional Comparison :
Key Insight : Heterocyclic substituents expand bioactivity but complicate synthesis. The target compound’s aliphatic chain simplifies production while limiting pharmacological relevance.
Data Tables
Table 1: Structural and Functional Comparison of Benzoate Derivatives
Research Findings and Contradictions
- Gelation vs. Reactivity: OAM2’s amide group enables superior gelation , while Ethyl 4-(dimethylamino)benzoate prioritizes reactivity in polymer networks . This highlights a functional trade-off between self-assembly and chemical initiation.
- Synthetic Simplicity : Aliphatic ethers (e.g., this compound) are easier to synthesize than heterocyclic analogs , but their applications may be narrower.
Biological Activity
Ethyl 4-[(dec-9-en-1-yl)oxy]benzoate is a chemical compound with the molecular formula and a molecular weight of 304.4 g/mol. This compound is part of the class of benzoates, which are esters derived from benzoic acid. Its structure features a long aliphatic chain, which may contribute to its biological activities.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications. The following sections summarize key findings related to its biological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain benzoate derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anti-inflammatory Effects
This compound may also possess anti-inflammatory properties. Compounds within the benzoate family have been noted for their ability to inhibit pro-inflammatory cytokines and mediators such as TNF-alpha and nitric oxide. This suggests potential applications in treating inflammatory diseases.
Cytotoxicity and Anticancer Potential
Some studies have investigated the cytotoxic effects of related compounds on cancer cell lines. For example, meroterpenoids, which share structural similarities with this compound, have shown promising results against various cancer types, including lung and breast cancer. The cytotoxic effects are often evaluated using IC50 values, indicating the concentration required to inhibit cell growth by 50%.
| Compound | Cancer Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Meroterpenoid A | Lung Cancer | 3.9 | |
| Meroterpenoid B | Breast Cancer | 2.9 |
Synthesis and Characterization
The synthesis of this compound typically involves esterification reactions between benzoic acid derivatives and long-chain alcohols or aliphatic compounds. Characterization methods such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier-transform infrared spectroscopy), and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.
Case Study 1: Antimicrobial Efficacy
A study published in Frontiers in Pharmacology evaluated various benzoate derivatives for their antimicrobial activity against clinical isolates of bacteria. This compound demonstrated notable efficacy, particularly against strains resistant to conventional antibiotics.
Case Study 2: Anti-inflammatory Properties
In another investigation, researchers assessed the anti-inflammatory potential of similar compounds in a murine model of arthritis. The results indicated that treatment with this compound significantly reduced joint inflammation and pain markers, suggesting its therapeutic potential in inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
